Benztropine

Description

BENZTROPINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1954 and is indicated for parkinson disease and has 5 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

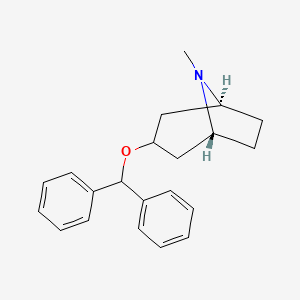

(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJXKZJWITVLHI-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022659 | |

| Record name | Benztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-13-5 | |

| Record name | Benzatropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZTROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NHL2J4X8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZTROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135ºC | |

| Record name | Benzatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Benztropine's Mechanism of Action in Neuronal Cells: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Abstract

Benztropine, a cornerstone in the management of Parkinson's disease and extrapyramidal symptoms, exerts its therapeutic effects through a multi-faceted mechanism of action at the neuronal level. This technical guide provides a comprehensive overview of this compound's molecular interactions, focusing on its dual role as a potent antagonist of muscarinic acetylcholine receptors and an effective inhibitor of the dopamine transporter. We delve into the quantitative pharmacology of this compound, presenting its binding affinities and functional potencies in clearly structured tables. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this compound's activity, including radioligand binding assays, functional calcium mobilization assays, and in vivo microdialysis. Accompanied by visualizations of relevant signaling pathways and experimental workflows, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel therapeutics for neurological disorders.

Introduction

This compound is a synthetic compound that structurally merges features of atropine and diphenhydramine, bestowing upon it both anticholinergic and antihistaminic properties.[1] Its primary clinical utility lies in its ability to correct the imbalance between the dopaminergic and cholinergic systems in the basal ganglia, a key pathophysiological feature of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] This is achieved through two principal mechanisms within the central nervous system: the blockade of muscarinic acetylcholine receptors and the inhibition of dopamine reuptake.[2][3] This guide will explore these mechanisms in detail, providing the quantitative data and methodological insights necessary for advanced research and development.

Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby reducing the excitatory effects of acetylcholine in the striatum.[2] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors that mediate diverse physiological functions. This compound exhibits high affinity for these receptors, with a profile that contributes to its therapeutic efficacy and side-effect profile.

Signaling Pathway of Muscarinic Receptor Antagonism

M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents the downstream signaling cascades initiated by acetylcholine.

Figure 1: this compound's antagonism of muscarinic receptor signaling pathways.

Quantitative Data: Muscarinic Receptor Binding Affinity

The binding affinity of this compound for each of the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

| Receptor Subtype | This compound Ki (nM) |

| M1 | 6.8 |

| M2 | 14.1 |

| M3 | 11.2 |

| M4 | 22.9 |

| M5 | 4.6 |

| Data from transfected Sf9 cell membranes using [³H]NMS as the radioligand. |

Dopamine Transporter Inhibition

A crucial component of this compound's mechanism of action is its ability to inhibit the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] By blocking DAT, this compound increases the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[3] This action helps to restore the dopaminergic tone that is diminished in Parkinson's disease.

Dopaminergic Synapse and DAT Inhibition

In a dopaminergic synapse, dopamine is released from the presynaptic terminal and binds to postsynaptic dopamine receptors. The action of dopamine is terminated by its reuptake into the presynaptic neuron via DAT. This compound binds to DAT, obstructing the reuptake of dopamine and leading to its accumulation in the synaptic cleft.

Figure 2: this compound's inhibition of the dopamine transporter in the synapse.

Quantitative Data: Dopamine Transporter Inhibition Potency

The potency of this compound as a DAT inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of DAT activity.

| Target | This compound IC50 (nM) |

| Dopamine Transporter (DAT) | 118 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity of this compound for DAT by measuring its ability to compete with a radiolabeled ligand for binding to the transporter.

Figure 3: Workflow for a competitive radioligand binding assay for DAT.

-

Materials and Reagents:

-

Cell membranes from a cell line stably expressing human DAT (e.g., HEK293 cells).

-

Radioligand: [³H]WIN 35,428.

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

-

Test compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.5.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

-

Procedure:

-

Membrane Preparation: Homogenize DAT-expressing cells in ice-cold Assay Buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add Assay Buffer, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 5 nM), and membrane preparation.

-

Non-specific Binding: Add Assay Buffer, [³H]WIN 35,428, 10 µM cocaine, and membrane preparation.

-

Competitive Binding: Add Assay Buffer, [³H]WIN 35,428, serially diluted this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

-

-

-

Calcium Mobilization Assay for Muscarinic Receptor Antagonism

This functional assay measures this compound's ability to block the increase in intracellular calcium induced by a muscarinic agonist in cells expressing M1 or M3 receptors.

-

Materials and Reagents:

-

A cell line stably expressing a Gq-coupled human muscarinic receptor (e.g., CHO-K1 cells expressing M1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

Test compound: this compound, serially diluted.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (to prevent dye leakage).

-

-

Procedure:

-

Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add Assay Buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.

-

Compound Pre-incubation: Wash the cells with Assay Buffer. Add serially diluted this compound to the respective wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading. Add a fixed concentration of carbachol (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

Determine the maximum fluorescence response for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the formula:

-

% Inhibition = 100 * (1 - (Responsethis compound - ResponseMin) / (ResponseMax - ResponseMin))

-

Where Responsethis compound is the response in the presence of this compound, ResponseMin is the response with no agonist, and ResponseMax is the response with agonist alone.

-

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

In Vivo Microdialysis for Dopamine Measurement

This in vivo technique measures the effect of this compound on extracellular dopamine levels in the brain of a freely moving animal.

-

Materials and Reagents:

-

Laboratory animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂.

-

This compound solution for administration (e.g., intraperitoneal injection).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

Dopamine standards.

-

-

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., the striatum). Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 1-2 hours).

-

Drug Administration: Administer this compound to the animal.

-

Post-treatment Collection: Continue to collect dialysate samples for several hours to monitor changes in extracellular dopamine levels.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

HPLC-ECD Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous-organic solution (e.g., sodium phosphate/citrate buffer with methanol or acetonitrile) containing an ion-pairing agent (e.g., octanesulfonic acid).

-

Electrochemical Detector: Glassy carbon working electrode set at an oxidizing potential (e.g., +0.6 to +0.8 V vs. Ag/AgCl reference electrode).

-

-

-

Data Analysis:

-

Quantify the dopamine concentration in each sample by comparing the peak area to that of known dopamine standards.

-

Express the results as a percentage of the average baseline dopamine concentration.

-

Plot the percent change in dopamine concentration over time.

-

-

Conclusion

The therapeutic efficacy of this compound in neuronal cells is unequivocally linked to its dual mechanism of action: potent antagonism of muscarinic acetylcholine receptors and inhibition of the dopamine transporter. This guide has provided a detailed, quantitative, and methodological framework for understanding these actions. The presented data on binding affinities and inhibitory concentrations, coupled with comprehensive experimental protocols, offer a valuable resource for the scientific community. A thorough understanding of this compound's molecular pharmacology is essential for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles for the treatment of Parkinson's disease and other neurological disorders. The continued application of the described experimental techniques will be pivotal in advancing this field.

References

Benztropine's Molecular Engagements Beyond Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine, a synthetic tropane derivative, has long been clinically utilized for its potent anticholinergic properties in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy has traditionally been attributed to the antagonism of muscarinic acetylcholine receptors, thereby restoring the dopaminergic-cholinergic balance in the basal ganglia. However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, extending to a range of non-muscarinic targets. This promiscuity contributes to its unique clinical effects and presents both opportunities for therapeutic repurposing and challenges in predicting its full spectrum of physiological and adverse effects. This in-depth technical guide provides a comprehensive overview of this compound's interactions with key non-muscarinic targets, including the dopamine transporter (DAT), histamine H1 receptor, sigma-1 and sigma-2 receptors, and voltage-gated potassium channels.

Quantitative Analysis of this compound's Non-Muscarinic Interactions

The binding affinities and functional potencies of this compound at its various non-muscarinic targets have been quantified across numerous studies. The following tables summarize these key quantitative data, providing a comparative overview of this compound's engagement with each target.

Table 1: this compound Binding Affinities (Ki) at Non-Muscarinic Targets

| Target | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference(s) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | Rat | 8.5 - 6370 | [1] |

| [³H]WIN 35,428 | CHO cells expressing hDAT | Human | 15 - 964 | [1] | |

| Histamine H1 Receptor | [³H]Pyrilamine | Guinea Pig Brain | Guinea Pig | 16 - 37,600 | [2] |

| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | Guinea Pig | ~7 | [3] |

| Sigma-2 Receptor | [³H]DTG | Guinea Pig Brain | Guinea Pig | 36.1 | [4] |

Table 2: this compound Functional Potencies (IC50/EC50) at Non-Muscarinic Targets

| Target | Assay Type | Cell Line/System | Species | Potency (µM) | Reference(s) |

| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | Rat Brain Synaptosomes | Rat | 0.118 | [5] |

| Voltage-gated Potassium Channel (Kv1.5) | Whole-cell Patch Clamp | Rabbit Coronary Arterial Smooth Muscle Cells | Rabbit | IC50: 6.11 ± 0.80 | [6][7] |

| Oligodendrocyte Precursor Cell Differentiation | Cellular Assay | - | - | EC50: 0.5 | [8] |

Detailed Experimental Protocols

A thorough understanding of the experimental conditions under which the quantitative data were generated is crucial for their interpretation and for the design of future studies. This section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assays

1. Dopamine Transporter (DAT) Binding Assay using [³H]WIN 35,428

-

Tissue/Cell Preparation: Striatal tissue from rat brains is dissected and homogenized in ice-cold sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in the same buffer to a final concentration of 10 mg/mL original wet weight.

-

Assay Conditions: The assay is conducted in tubes containing 0.5 mL of sucrose phosphate buffer, a specific concentration of [³H]WIN 35,428 (e.g., 0.5 nM), 1.0 mg of tissue, and varying concentrations of this compound or a reference compound.

-

Incubation: The reaction is initiated by the addition of the tissue and incubated for 120 minutes on ice.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 100 µM cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[9][10]

2. Histamine H1 Receptor Binding Assay using [³H]Pyrilamine

-

Membrane Preparation: Guinea pig brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

-

Assay Conditions: The assay is performed in a total volume of 250 µL containing membrane protein (typically 50-100 µg), [³H]pyrilamine (e.g., 1-2 nM), and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 25°C for 60-120 minutes.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding. Filters are then washed with ice-cold buffer.

-

Detection: Radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known H1 antagonist (e.g., 10 µM mianserin). Specific binding is calculated, and Ki values are determined from competitive binding curves.

3. Sigma-1 and Sigma-2 Receptor Binding Assays

-

Sigma-1 Receptor Assay (--INVALID-LINK---Pentazocine):

-

Membrane Preparation: Guinea pig brain membranes are prepared as described for the H1 receptor assay.

-

Assay Conditions: Membranes are incubated with --INVALID-LINK---pentazocine (e.g., 5 nM) and various concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation and Detection: The incubation is carried out at 37°C for 90 minutes. Bound and free radioligand are separated by filtration, and radioactivity is quantified. Non-specific binding is determined in the presence of 10 µM haloperidol.[11][12]

-

-

Sigma-2 Receptor Assay ([³H]DTG):

-

Assay Conditions: To measure binding to sigma-2 receptors, the assay is performed with [³H]DTG (e.g., 10 nM) in the presence of a masking agent for sigma-1 sites, such as (+)-pentazocine (e.g., 1 µM).

-

Incubation and Detection: The procedure is similar to the sigma-1 assay. Non-specific binding is determined using a high concentration of a non-selective sigma ligand like haloperidol (e.g., 10 µM).[4][13]

-

Functional Assays

1. Whole-Cell Patch-Clamp Electrophysiology for Kv1.5 Channels

-

Cell Preparation: Rabbit coronary arterial smooth muscle cells are enzymatically isolated and maintained in a short-term culture.

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is used to record voltage-gated potassium currents.

-

Solutions: The external solution typically contains (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4). The internal pipette solution contains (in mM): 120 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and 5 Mg-ATP (pH adjusted to 7.2).

-

Voltage Protocol: To elicit Kv currents, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).

-

Drug Application: this compound is applied to the bath solution at different concentrations to determine its effect on the Kv currents.

-

Data Analysis: The amplitude of the potassium current is measured before and after drug application to determine the concentration-dependent inhibition and calculate the IC50 value. The effects on channel gating properties (activation and inactivation) are also analyzed.[6][7]

Signaling Pathways and Experimental Workflows

The interaction of this compound with its non-muscarinic targets initiates distinct downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the histamine H1 receptor antagonist and this compound analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Labeling by [3H]1,3-di(2-tolyl)guanidine of two high affinity binding sites in guinea pig brain: evidence for allosteric regulation by calcium channel antagonists and pseudoallosteric modulation by sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of Voltage-Dependent K+ Channels by this compound, a Muscarinic Acetylcholine Receptor Inhibitor, in Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [sigmaaldrich.com]

- 9. σ Receptor Effects of N-Substituted this compound Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Benztropine's Molecular Structure and Activity: A Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Benztropine and its Analogs

This compound, a synthetic tropane alkaloid, serves as a critical pharmacological tool and a clinically significant agent for treating Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic efficacy stems from a dual mechanism of action: inhibition of the dopamine transporter (DAT) and antagonism of muscarinic acetylcholine receptors.[2] This unique pharmacological profile has also made this compound and its derivatives intriguing candidates for the development of treatments for cocaine abuse.[3][4] Understanding the intricate relationship between this compound's molecular structure and its activity at these targets is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailed experimental protocols for its characterization, and visualizations of key signaling pathways and workflows.

Core Molecular Scaffold and Key Pharmacophoric Features

The this compound molecule is characterized by a rigid tropane ring system, a diphenylmethoxy moiety at the 3α position, and a methyl group on the tropane nitrogen. Modifications to each of these three regions have profound effects on the compound's affinity and selectivity for the dopamine transporter and muscarinic receptors.

The Tropane Ring: Stereochemistry and Substitutions

The tropane ring provides the fundamental scaffold for this compound's interaction with its targets. The stereochemistry of the diphenylmethoxy group is crucial, with the 3α-isomers generally exhibiting higher affinity for the DAT than their 3β-counterparts.

The Diphenylmethoxy Moiety: Aromatic Substitutions

The two phenyl rings of the diphenylmethoxy group are key for binding to the dopamine transporter. Substitutions on these rings can significantly modulate binding affinity and selectivity.

-

Halogenation: Introduction of a chloro- or fluoro-substituent at the para (4') position of one or both phenyl rings generally increases affinity for the DAT.[2][3] For instance, the 4'-chloro derivative (4'-Cl-BZT) shows a tenfold increase in potency for inhibiting dopamine uptake compared to the parent compound.[3]

-

Smaller Substituents: In general, smaller substituents on the aromatic rings are well-tolerated for both DAT and H1 receptor binding.[5]

The N-Substituent: Modulating Selectivity

The N-methyl group of this compound can be replaced with various substituents to alter the compound's pharmacological profile.

-

Steric Bulk: Increasing the steric bulk of the N-substituent generally decreases affinity for muscarinic M1 receptors, thereby enhancing selectivity for the DAT.[6]

-

N-Alkyl and N-Arylalkyl Analogs: A series of N-substituted analogs, including allyl, benzyl, propylphenyl, and butylphenyl derivatives, have been synthesized and evaluated, revealing that these modifications can significantly impact binding affinities at monoamine transporters and muscarinic receptors.[7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki values) and dopamine uptake inhibition potencies (IC50 values) for this compound and a selection of its key analogs at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and muscarinic M1 receptor.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | M1 Ki (nM) |

| This compound | 8.5 - 20 | 490 - 4600 | 1420 - 7350 | ~100 |

| 4'-Chlorothis compound | ~1.1 | - | - | - |

| 4,4'-Difluorothis compound | ~15 | - | - | - |

| N-allyl-northis compound | ~10 | - | - | >1000 |

| N-benzyl-northis compound | ~12 | - | - | >1000 |

Table 1: Binding Affinities (Ki) of this compound Analogs at Monoamine Transporters and Muscarinic M1 Receptors. Data compiled from multiple sources.[3][5][6][8]

| Compound | Dopamine Uptake Inhibition IC50 (nM) |

| This compound | 15 - 964 |

| 4'-Chlorothis compound | ~10 |

| 4,4'-Difluorothis compound | ~20 |

Table 2: Dopamine Uptake Inhibition Potencies (IC50) of this compound Analogs. Data compiled from multiple sources.[3][9]

Experimental Protocols

The characterization of this compound and its analogs relies heavily on in vitro binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[10]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., a this compound analog) for the dopamine transporter or muscarinic receptors.

Materials:

-

Membrane preparations from cells or tissues expressing the target receptor/transporter (e.g., rat striatum for DAT, CHO cells expressing human M1 receptors).

-

Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]pirenzepine for M1 receptors).[7]

-

Test compounds (this compound analogs) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the reuptake of dopamine into synaptosomes.

Objective: To determine the potency (IC50 value) of a test compound in inhibiting dopamine uptake.

Materials:

-

Synaptosomal preparations from rat striatum.

-

[3H]Dopamine.

-

Test compounds (this compound analogs) at various concentrations.

-

Uptake buffer.

-

Scintillation cocktail and counter.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiation of Uptake: Add [3H]dopamine to initiate the uptake process.

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Scintillation Counting: Lyse the synaptosomes and measure the amount of [3H]dopamine taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of dopamine uptake inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound's mechanism of action at the dopaminergic synapse.

Caption: A typical workflow for the development of this compound analogs.

Conclusion

The structure-activity relationship of this compound is a well-explored area that continues to provide valuable insights for the design of novel central nervous system agents. By systematically modifying the tropane ring, the diphenylmethoxy moiety, and the N-substituent, researchers can fine-tune the affinity and selectivity of these compounds for the dopamine transporter and muscarinic receptors. The detailed experimental protocols and workflows presented in this guide offer a framework for the continued exploration of this compound analogs as potential therapeutics for a range of neurological and psychiatric disorders. The ongoing efforts in this field hold the promise of delivering new medicines with improved efficacy and reduced side effects.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dopamine Transport Inhibitors Based on GBR12909 and this compound as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative structure-activity relationships of this compound analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Structure-Activity Relationships of this compound Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Substituted this compound Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Benztropine Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of benztropine in preclinical models. This compound, an anticholinergic and antihistaminic agent, is primarily used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for the development of new therapeutic applications and for predicting its pharmacokinetic profile in humans.

Executive Summary

This compound exhibits a distinct pharmacokinetic profile characterized by low oral bioavailability, extensive hepatic metabolism, and high permeability across the blood-brain barrier. Preclinical studies, predominantly in rats, have identified multiple phase I and phase II metabolites. The drug is highly bound to plasma proteins. While comprehensive quantitative pharmacokinetic data for this compound in preclinical models is limited in publicly available literature, studies on its analogs provide valuable insights into its disposition.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound in preclinical models is not extensively reported in the available literature. However, some information can be gleaned from various sources. It is important to note that much of the detailed quantitative analysis has been performed on this compound analogs developed as potential treatments for cocaine abuse.

Table 1: Summary of this compound Pharmacokinetic Parameters (Data derived from human and analog studies)

| Parameter | Value | Species/Model | Notes |

| Oral Bioavailability (F) | ~29%[1] | Human | Limited gastric absorption and significant first-pass metabolism contribute to low bioavailability.[2] Preclinical data is not readily available. |

| Time to Maximum Concentration (Tmax) | ~7 hours[1] | Human (oral) | Indicates slow absorption from the gastrointestinal tract.[1] |

| Maximum Concentration (Cmax) | 2.5 ng/mL[1] | Human (1.5 mg oral dose) | |

| Volume of Distribution (Vd) | 12-30 L/kg[1] | Human | Suggests extensive tissue distribution. |

| Plasma Protein Binding | ~95%[1] | Human | |

| Elimination Half-life (t1/2) | ~36 hours[1] | Human | Highly variable. |

| Metabolism | Hepatic[2] | Rat | Undergoes N-oxidation, N-dealkylation, and ring hydroxylation.[1] |

| Excretion | Urine and Bile[2] | Rat | Metabolites are the primary forms excreted.[2] |

Table 2: Pharmacokinetic Parameters of this compound Analogs in Sprague-Dawley Rats (Intravenous Administration)

| Analog | Dose (mg/kg) | Vd (L/kg) | CL (L/h/kg) | t1/2 (h) | Brain-to-Plasma Ratio (AUCbrain/AUCplasma) | Reference |

| AHN 1-055 | 5 | 18.7 | 1.8 | 7.69 | 4.8 | [3] |

| JHW 005 | 10 | 34.3 | 5.4 | 5.45 | 2.52 | [4] |

| JHW 013 | 10 | 20.1 | 3.6 | 4.1 | 1.51 | [4] |

| GA 1-69 | 10 | 8.69 | 1.5 | 4.46 | 1.32 | [4] |

| 4'-Cl BZT | - | > Cocaine | < 4',4''-diCl BZT | > Cocaine | 4.6-4.7 | [5] |

| 4',4''-diCl BZT | - | < 4'-Cl BZT | - | > 4'-Cl BZT | 4.6-4.7 | [5] |

Data for some parameters of 4'-Cl BZT and 4',4''-diCl BZT are presented relative to cocaine or each other as specific values were not provided in the source.

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies are not consistently reported. The following sections provide generalized methodologies based on common practices for similar compounds and available information.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Animal Model: Male Sprague-Dawley rats (approximately 300 g) are commonly used.[3] Animals are cannulated in the jugular vein for blood sampling.

Dosing:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection via the tail vein.

-

Oral (PO): this compound is administered by oral gavage.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Brain Tissue Sampling: For brain distribution studies, animals are euthanized at various time points after dosing. The brains are rapidly removed, rinsed with cold saline, blotted dry, and stored at -80°C.

Sample Analysis: Plasma and brain homogenate concentrations of this compound are determined using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd.

Experimental workflow for in vivo pharmacokinetic studies.

Bioanalytical Method: LC-MS/MS for this compound in Plasma

Objective: To quantify this compound concentrations in rat plasma.

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

In Vitro Metabolism in Rat Liver Microsomes

Objective: To investigate the metabolic stability and identify the metabolites of this compound.

Materials:

-

Pooled rat liver microsomes.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

This compound stock solution.

Procedure:

-

Prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (e.g., 1 µM final concentration).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound and to identify potential metabolites.

Data Analysis: The disappearance of this compound over time is used to calculate the in vitro half-life and intrinsic clearance. Metabolite identification is performed by analyzing the mass spectra of the detected peaks.

Metabolic pathway of this compound in rat liver microsomes.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent of this compound binding to plasma proteins.

Materials:

-

Rapid Equilibrium Dialysis (RED) device with dialysis membranes (e.g., 8 kDa molecular weight cut-off).

-

Rat plasma.

-

Phosphate buffered saline (PBS), pH 7.4.

-

This compound stock solution.

Procedure:

-

Spike rat plasma with this compound to a final concentration (e.g., 1 µM).

-

Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber.

-

Incubate the device at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.

-

Determine the concentration of this compound in both samples by LC-MS/MS.

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Brain Tissue Binding Assay (Brain Homogenate Method)

Objective: To determine the extent of this compound binding to brain tissue.

Materials:

-

Rat brain tissue.

-

Homogenization buffer (e.g., PBS).

-

Equilibrium dialysis device.

-

This compound stock solution.

Procedure:

-

Homogenize the brain tissue in buffer (e.g., 1:3 w/v).

-

Spike the brain homogenate with this compound.

-

Perform equilibrium dialysis with the spiked brain homogenate against PBS as described for the plasma protein binding assay.

-

Determine the concentration of this compound in the homogenate and buffer chambers by LC-MS/MS.

Data Analysis: The fraction unbound in brain homogenate (fu,brain) is calculated. This value can be used to estimate the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key parameter for predicting CNS drug efficacy.

Discussion

The pharmacokinetic profile of this compound in preclinical models indicates that it is a drug with good CNS penetration but poor oral bioavailability. Its long half-life, observed in humans and suggested by studies on its analogs in rats, implies a prolonged duration of action. The extensive metabolism suggests a potential for drug-drug interactions, particularly with inhibitors or inducers of the cytochrome P450 enzymes involved in its biotransformation.

The high plasma protein and brain tissue binding will significantly influence the free drug concentrations available to exert a pharmacological effect. Therefore, these parameters are critical to consider when designing and interpreting preclinical efficacy and toxicology studies.

The provided experimental protocols offer a framework for conducting pharmacokinetic and drug metabolism studies on this compound. It is essential to validate all bioanalytical methods according to regulatory guidelines to ensure the accuracy and reliability of the data generated. Further studies are warranted to obtain a more complete and comparative quantitative pharmacokinetic profile of this compound in various preclinical species to better support its clinical development and potential for new indications.

References

- 1. researchgate.net [researchgate.net]

- 2. Population pharmacokinetics, brain distribution, and pharmacodynamics of 2nd generation dopamine transporter selective this compound analogs developed as potential substitute therapeutics for treatment of cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent this compound analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ds7-backend.ndl.gov.in:8443 [ds7-backend.ndl.gov.in:8443]

- 5. Transport, metabolism, and in vivo population pharmacokinetics of the chloro this compound analogs, a class of compounds extensively evaluated in animal models of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

Benztropine's Modulation of the Dopamine-Acetylcholine Balance: A Technical Guide

For Immediate Release

An In-depth Analysis of Benztropine's Dual-Action Mechanism on Key Neurotransmitter Systems

This technical guide provides a comprehensive overview of the pharmacological effects of this compound, focusing on its intricate interplay with dopamine and acetylcholine systems in the brain. Designed for researchers, scientists, and drug development professionals, this document synthesizes current quantitative data, details key experimental methodologies, and visualizes the underlying neurobiological pathways.

Executive Summary

This compound is a centrally acting therapeutic agent renowned for its dual-action mechanism: inhibition of the dopamine transporter (DAT) and antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] This unique pharmacological profile enables it to correct the neurotransmitter imbalance that characterizes Parkinson's disease and drug-induced extrapyramidal symptoms.[1][3] By simultaneously increasing dopaminergic activity and reducing cholinergic hyperactivity, this compound effectively alleviates motor disturbances such as tremors and rigidity.[2][4] This guide delves into the quantitative receptor binding affinities, the in vivo effects on neurotransmitter levels, and the experimental protocols used to elucidate these properties.

Quantitative Pharmacodynamics

This compound's therapeutic efficacy is rooted in its specific binding affinities for DAT and mAChRs. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Receptor Binding Affinities

This compound exhibits a notably high affinity for the human muscarinic M1 receptor, with a Ki value in the sub-nanomolar range. Its affinity for the dopamine transporter is moderate. This potent anticholinergic activity, particularly at the M1 receptor, is a cornerstone of its mechanism.[1][5]

| Target | Ligand/Assay | Species | Value | Unit | Reference |

| Dopamine Transporter (DAT) | This compound (IC50) | - | 118 | nM | N/A |

| Muscarinic M1 Receptor | This compound (Ki) | Human | 0.231 | nM | N/A |

| Muscarinic M1 Receptor | This compound (Ki) | Rat | 0.25 | nM | N/A |

| Muscarinic M3 Receptor | This compound (Ki) | Rat | N/A | N/A | N/A |

Note: There is a discrepancy in the literature regarding this compound analogues, which have shown 100- to 300-fold lower affinity for M1 receptors than for DAT. The data presented here is for this compound itself.

In Vivo Effects on Neurotransmitter Levels

| Neurotransmitter | Brain Region | Species | Dose | Effect | Reference |

| Dopamine | Striatum | Rat | 10⁻⁶ M (local perfusion) | 1.7-fold increase | [8] |

| Dopamine | Striatum | Rat | 5 mg/kg & 25 mg/kg | Dose-dependent increase | N/A |

| Acetylcholine | Striatum | Rat | N/A | Expected to increase* | [6][7] |

*Based on the known mechanism of muscarinic autoreceptor antagonists.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects arise from its modulation of the intricate balance between the dopaminergic and cholinergic systems, particularly within the striatum.

The Dopamine-Acetylcholine Balance in the Striatum

In a healthy state, dopamine D2 receptors exert an inhibitory effect on cholinergic interneurons. In conditions like Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of these cholinergic neurons, contributing to motor symptoms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 3. Benzatropine - Wikipedia [en.wikipedia.org]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Intrastriatal dialysis evidence for a direct inhibitory effect of this compound on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of anticholinergic drugs on striatal acetylcholine release and motor activity in freely moving rats studied by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo studies on the dopamine re-uptake mechanism in the striatum of the rat: effects of this compound, sodium and ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Dual-Action Molecule: Unraveling the Anticholinergic Identity of Benztropine

A Technical Deep Dive for the Modern Researcher

The mid-20th century marked a pivotal era in neuropharmacology, witnessing the advent of synthetic compounds that would reshape the therapeutic landscape for neurological disorders. Among these was benztropine, a molecule born from the structural amalgamation of two well-established pharmacophores: the tropane ring of atropine and the diphenylmethoxy group of diphenhydramine.[1] While its clinical efficacy in Parkinson's disease and drug-induced extrapyramidal symptoms is now well-documented, the initial discovery of its defining anticholinergic properties was a result of meticulous preclinical investigation characteristic of the time. This technical guide delves into the core experimental evidence and methodologies that first illuminated this compound's potent antagonism of the cholinergic system.

A Molecule Forged from Two Worlds: The Synthesis of this compound

The synthesis of this compound, first achieved in the early 1950s, is a testament to the structure-activity-driven drug design of the era. The process, in its fundamental form, involves the condensation of tropine with bromodiphenylmethane.[2][3]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound, as can be inferred from the chemical literature of the period, would have likely followed these steps:

-

Preparation of Bromodiphenylmethane: Diphenylmethane would be subjected to bromination, typically using a brominating agent such as N-bromosuccinimide in the presence of a radical initiator, or elemental bromine with a Lewis acid catalyst, to yield bromodiphenylmethane.

-

Condensation Reaction: The resulting bromodiphenylmethane would then be reacted with tropine in a suitable solvent. The reaction is a nucleophilic substitution where the hydroxyl group of tropine displaces the bromide from bromodiphenylmethane, forming the ether linkage characteristic of this compound.

-

Purification: The crude product would then undergo a series of purification steps, likely including extraction, washing to remove unreacted starting materials and byproducts, and finally, crystallization to yield pure this compound. For pharmaceutical use, the base would be converted to a stable salt, typically the mesylate salt.[4]

Unmasking the Anticholinergic Potency: Early Pharmacological Investigations

The initial pharmacological screening of this compound focused on elucidating its effects on the parasympathetic nervous system, a logical step given its structural similarity to the potent anticholinergic agent, atropine. These early studies relied on a combination of in vitro and in vivo models to quantify its activity.

In Vitro Assessment: The Isolated Guinea Pig Ileum Preparation

A cornerstone of pharmacological research in the mid-20th century was the isolated organ bath.[5] This technique provided a controlled environment to study the direct effects of a compound on smooth muscle contractility.

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig would be dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at a constant temperature (typically 37°C) and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

-

Induction of Contractions: The ileum segment would be challenged with a cholinergic agonist, such as acetylcholine or carbachol, to induce smooth muscle contraction. The magnitude of these contractions would be recorded using a kymograph or a more modern force-displacement transducer.

-

Antagonism Assay: this compound would then be introduced into the organ bath at varying concentrations prior to the addition of the cholinergic agonist. A reduction in the contractile response to the agonist in the presence of this compound would indicate anticholinergic activity.

-

Data Analysis: By constructing dose-response curves for the agonist in the presence and absence of this compound, the potency of this compound as a competitive antagonist could be determined.

In Vivo Corroboration: Mydriatic Effect in Mice

To confirm that the anticholinergic effects observed in vitro translated to a physiological response in a living organism, early investigators would have turned to animal models. A classic in vivo assay for anticholinergic activity is the induction of mydriasis (pupil dilation).

-

Animal Model: Mice would be used as the experimental subjects.

-

Drug Administration: this compound would be administered to the mice, typically via intraperitoneal or subcutaneous injection, at various doses. A control group would receive a saline injection.

-

Pupil Measurement: At set time intervals following administration, the pupil diameter of the mice would be measured, often using a microscope with a calibrated eyepiece.

-

Data Analysis: A dose-dependent increase in pupil diameter in the this compound-treated group compared to the control group would provide strong evidence of its anticholinergic properties in vivo.

Quantifying the Anticholinergic Strength: Comparative Potency

The initial pharmacological reports on this compound provided key quantitative comparisons to the benchmark anticholinergic, atropine. These early findings are summarized in the table below.

| Experimental Model | Finding |

| Isolated Guinea Pig Ileum | The anticholinergic activity of this compound is approximately equal to that of atropine.[6] |

| Unanesthetized Cats (Oral Administration) | This compound demonstrates approximately half the anticholinergic activity of atropine.[6] |

These early studies, while lacking the molecular precision of modern receptor binding assays, were instrumental in establishing this compound's fundamental pharmacological profile. They demonstrated that this compound was a potent antagonist of cholinergic neurotransmission, a property that would become the cornerstone of its therapeutic application.

The Cholinergic Signaling Pathway: The Target of this compound

This compound exerts its therapeutic effects by modulating the delicate balance of neurotransmission in the brain, particularly within the basal ganglia. In conditions such as Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of the cholinergic system. This compound helps to correct this imbalance by blocking the action of acetylcholine at its receptors.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow: From Synthesis to Pharmacological Characterization

The discovery of this compound's anticholinergic properties followed a logical and systematic experimental workflow, representative of the drug discovery process in the mid-20th century.

Caption: The experimental workflow for the discovery of this compound's anticholinergic properties.

References

- 1. Combinatorial synthesis of this compound libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. This compound mesylate | C22H29NO4S | CID 3246155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Desensitization to the anticholinergic effects of atropine on isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pendopharm.com [pendopharm.com]

An In-depth Technical Guide to the Synthesis and Screening of Benztropine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, screening, and signaling pathways of benztropine derivatives. This compound, a tropane-based dopamine reuptake inhibitor, has a rich pharmacological profile, also exhibiting affinity for muscarinic and histamine receptors.[1] Its derivatives are of significant interest for their potential therapeutic applications, including the treatment of Parkinson's disease and as potential medications for cocaine addiction.[2][3] This document details the synthetic strategies for creating novel this compound analogs, outlines the key screening assays for their pharmacological characterization, and visualizes the primary signaling pathways they modulate.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs typically involves the modification of the tropane scaffold, the diphenylmethoxy moiety, or the N-substituent of the tropane ring.

A common synthetic route to this compound involves the condensation of tropine with bromodiphenylmethane, which is formed from the bromination of diphenylmethane.[4]

A combinatorial approach has also been employed to generate libraries of this compound analogues.[5] A key step in this method is the radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. Reaction of the resulting intermediate with Grignard reagents allows for the introduction of diverse substituents. Subsequent deprotection and N-alkylation or N-arylation can then be performed to generate a three-dimensional library of compounds.[5]

Modifications at the 6-position of the tropane ring have been explored to reduce dopamine transporter (DAT) binding affinity while maintaining dopamine uptake inhibitory activity.[4] N-substituted analogs of 3α-(diphenylmethoxy)tropane have also been synthesized to investigate the structure-activity relationships at monoamine transporters and muscarinic receptors.[6][7] For instance, N-allyl and N-butyl derivatives can be generated by reacting the demethylated this compound precursor with the corresponding allyl or butyl bromide.

Screening of this compound Derivatives

The pharmacological activity of this compound derivatives is assessed through a variety of in vitro and in vivo screening assays to determine their affinity and functional activity at their primary targets: the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), muscarinic acetylcholine receptors (M1-M5), and histamine H1 receptors.

In Vitro Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of this compound derivatives for their target receptors and transporters.[8] These assays involve incubating a radiolabeled ligand with a tissue or cell membrane preparation containing the target of interest in the presence of varying concentrations of the unlabeled test compound (the this compound derivative). The ability of the test compound to displace the radioligand is measured, and the concentration that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Table 1: Radioligands for Binding Assays

| Target | Radioligand | Tissue/Cell Source | Reference for Protocol |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat Striatum | [7][9] |

| Serotonin Transporter (SERT) | [3H]Citalopram | Rat Midbrain | [8] |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | Rat Frontal Cortex | [8] |

| Muscarinic M1 Receptor | [3H]Pirenzepine | Rat Brain | [8] |

| Histamine H1 Receptor | [3H]Pyrilamine (Mepyramine) | Rat Brain | [10] |

In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound derivatives to inhibit the uptake of dopamine into synaptosomes, which are preparations of nerve terminals.[3][11][12][13] Rat striatal synaptosomes are typically used as they are rich in dopamine transporters.[3][13] The assay involves incubating the synaptosomes with a radiolabeled dopamine tracer (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is then measured. The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[5] A microdialysis probe is surgically implanted into the brain region of interest, such as the nucleus accumbens.[5] Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentration of dopamine. This technique allows for the assessment of how this compound derivatives affect dopamine neurotransmission in a living organism.[5]

Quantitative Data

The following tables summarize the binding affinities (Ki) and dopamine uptake inhibition (IC50) values for a selection of this compound derivatives.

Table 2: Binding Affinities (Ki, nM) of this compound Analogs at Monoamine Transporters and Receptors

| Compound | DAT | SERT | NET | M1 | H1 |

| This compound | 118 | 2,780 | 3,310 | 1.9 | 16 |

| 4'-Chlorothis compound | 11.5 | 1,510 | 3,110 | 2.1 | - |

| 3'-Chlorothis compound | 29.5 | 1,020 | 1,170 | 1.1 | - |

| 4',4''-Dichlorothis compound | 11.2 | 1,040 | 1,530 | 1.8 | - |

| N-Allyl-northis compound | 20.3 | >10,000 | >10,000 | 116 | - |

| N-Butyl-northis compound | 24.6 | >10,000 | >10,000 | 290 | - |

Data compiled from multiple sources.[7][14][15][16]

Table 3: Dopamine Uptake Inhibition (IC50, nM) of this compound Analogs

| Compound | IC50 (nM) |

| This compound | 148 |

| 4'-Chlorothis compound | 21.4 |

| 3'-Chlorothis compound | 50.1 |

| 4',4''-Dichlorothis compound | 22.1 |

| N-Allyl-northis compound | 35.8 |

| N-Butyl-northis compound | 24.6 |

Data compiled from multiple sources.[15][16][17]

Signaling Pathways

This compound and its derivatives exert their pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Dopamine Transporter (DAT) Signaling

This compound derivatives are primarily known for their ability to inhibit the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling.

Caption: Dopamine Transporter (DAT) Inhibition by this compound Derivatives.

Muscarinic Acetylcholine Receptor Signaling

This compound acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, which are G-protein coupled receptors.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways and Antagonism by this compound Derivatives.

Histamine H1 Receptor Signaling

This compound and its analogs also exhibit antagonist activity at histamine H1 receptors, which are Gq-coupled.

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by this compound Derivatives.

Experimental Protocols

General Synthesis of N-Substituted this compound Analogs

The following is a general procedure for the synthesis of N-substituted this compound analogs. Specific reaction conditions (e.g., solvent, temperature, reaction time) and purification methods should be optimized for each specific derivative and can be found in the cited literature.

-

N-Demethylation of this compound: this compound is reacted with a demethylating agent, such as 1-chloroethyl chloroformate followed by methanolysis, to yield northis compound.

-

N-Alkylation/Arylation: Northis compound is then reacted with an appropriate alkyl or aryl halide (e.g., allyl bromide, butyl bromide, or a substituted benzyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF) to yield the desired N-substituted this compound derivative.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to afford the pure N-substituted this compound analog.

For more detailed synthetic procedures, refer to Agoston et al., 1997 and related publications.[8]

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a general guideline for a competitive radioligand binding assay using [3H]WIN 35,428.

-

Membrane Preparation: Rat striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [3H]WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the this compound derivative (or vehicle for total binding). For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) is used.

-

Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding data using software such as Prism. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]

Dopamine Uptake Inhibition Assay

This protocol provides a general procedure for a [3H]dopamine uptake assay in rat striatal synaptosomes.

-

Synaptosome Preparation: Rat striata are homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove nuclei and cell debris. The supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in a physiological buffer.

-

Assay Setup: Synaptosomes are pre-incubated with varying concentrations of the this compound derivative for a short period (e.g., 10-15 minutes) at 37°C.

-

Uptake Initiation: [3H]Dopamine is added to initiate the uptake reaction. The incubation is continued for a short time (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the inhibition curves.[3][11]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and screening of this compound derivatives. The synthetic strategies allow for the generation of diverse chemical libraries for structure-activity relationship studies. The screening assays detailed herein are essential for characterizing the pharmacological profiles of these compounds at their primary targets. The signaling pathway diagrams offer a visual representation of the mechanisms through which these derivatives exert their effects. The quantitative data presented in the tables serves as a valuable resource for comparing the potencies and selectivities of various this compound analogs. This information is critical for the rational design and development of novel this compound derivatives with improved therapeutic properties for the treatment of neurological and substance use disorders. Researchers are encouraged to consult the cited literature for more specific experimental details.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dopamine uptake in striatal synaptosomes exposed to peroxidation "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic assessment of the this compound analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Substituted this compound Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Structure-Activity Relationships of this compound Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dopamine uptake by rat striatal synaptosomes: a compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A model of the sodium dependence of dopamine uptake in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative structure-activity relationships of this compound analogues at the dopamine transporter and histamine H(1) receptors [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]